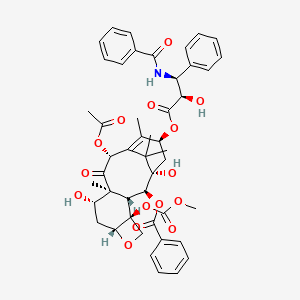

4-Desacetylpaclitaxel 4-methyl carbonate

Description

Properties

IUPAC Name |

[(1S,2S,3R,4S,7R,9S,10S,12R,15S)-12-acetyloxy-15-[(2R,3S)-3-benzamido-2-hydroxy-3-phenylpropanoyl]oxy-1,9-dihydroxy-4-methoxycarbonyloxy-10,14,17,17-tetramethyl-11-oxo-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-2-yl] benzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C47H51NO15/c1-25-30(61-42(55)35(51)34(27-16-10-7-11-17-27)48-40(53)28-18-12-8-13-19-28)23-47(57)39(62-41(54)29-20-14-9-15-21-29)37-45(5,38(52)36(60-26(2)49)33(25)44(47,3)4)31(50)22-32-46(37,24-59-32)63-43(56)58-6/h7-21,30-32,34-37,39,50-51,57H,22-24H2,1-6H3,(H,48,53)/t30-,31-,32+,34-,35+,36+,37-,39-,45+,46-,47+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GMJWGJSDPOAZTP-MIDYMNAOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2C(C(=O)C3(C(CC4C(C3C(C(C2(C)C)(CC1OC(=O)C(C(C5=CC=CC=C5)NC(=O)C6=CC=CC=C6)O)O)OC(=O)C7=CC=CC=C7)(CO4)OC(=O)OC)O)C)OC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C2[C@H](C(=O)[C@@]3([C@H](C[C@@H]4[C@]([C@H]3[C@@H]([C@@](C2(C)C)(C[C@@H]1OC(=O)[C@@H]([C@H](C5=CC=CC=C5)NC(=O)C6=CC=CC=C6)O)O)OC(=O)C7=CC=CC=C7)(CO4)OC(=O)OC)O)C)OC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C47H51NO15 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50169318 | |

| Record name | 4-Desacetylpaclitaxel 4-methyl carbonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50169318 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

869.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

172481-83-3 | |

| Record name | (2aR,4S,4aS,6R,9S,11S,12S,12aR,12bS)-6-(Acetyloxy)-12-(benzoyloxy)-2a,3,4,4a,5,6,9,10,11,12,12a,12b-dodecahydro-4,11-dihydroxy-12b-[(methoxycarbonyl)oxy]-4a,8,13,13-tetramethyl-5-oxo-7,11-methano-1H-cyclodeca[3,4]benz[1,2-b]oxet-9-yl (αR,βS)-β-(benzoylamino)-α-hydroxybenzenepropanoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=172481-83-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Desacetylpaclitaxel 4-methyl carbonate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0172481833 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | BMS-188797 | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB12619 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | 4-Desacetylpaclitaxel 4-methyl carbonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50169318 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | BMS-188797 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0HG7S0S581 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Molecular and Cellular Mechanisms of Action of 4 Desacetylpaclitaxel 4 Methyl Carbonate

Cellular Responses to Microtubule Perturbation by 4-Desacetylpaclitaxel 4-methyl carbonate

Activation of Cellular Checkpoints and Signal Transduction Pathways3.3. Molecular Mechanisms Leading to Cytotoxicity and Programmed Cell Death3.3.1. Initiation of Apoptotic Cascade Pathways in Cellular Models3.3.2. Interplay with Autophagic Processes3.3.3. Investigations into Other Potential Cellular Targets or Off-Target Effects

Without any research data, the creation of data tables and a detailed analysis of research findings for "4-Desacetylpaclitaxel 4-methyl carbonate" is unachievable. Any attempt to generate content for the specified outline would be purely speculative and would not meet the required standards of scientific accuracy and authoritativeness.

Preclinical Pharmacological and Biological Activity Assessments of 4 Desacetylpaclitaxel 4 Methyl Carbonate in Non Human Systems

In Vitro Cytotoxicity and Antiproliferative Activity Spectrum in Cancer Cell Lines

Determination of Half-Maximal Inhibitory Concentrations (IC50) Across Diverse Cancer Phenotypes

Preclinical evaluations have established that 4-Desacetylpaclitaxel 4-methyl carbonate possesses a broad spectrum of activity in in vitro cytotoxicity assays. aacrjournals.org Specific testing to determine its half-maximal inhibitory concentration (IC50), a key measure of drug potency, showed its activity to be comparable to that of paclitaxel (B517696) in certain human cancer cell lines. aacrjournals.orgaacrjournals.org In particular, the IC50 of BMS-188797 was found to be similar to paclitaxel in studies using the HCT-116 human colon cancer cell line and the A2780 human ovarian cell line. aacrjournals.orgaacrjournals.org

Table 1: In Vitro Cytotoxicity of 4-Desacetylpaclitaxel 4-methyl carbonate (BMS-188797) Compared to Paclitaxel

| Cell Line | Cancer Phenotype | Reported IC50 Comparison with Paclitaxel |

| HCT-116 | Human Colon Carcinoma | Comparable aacrjournals.orgaacrjournals.org |

| A2780 | Human Ovarian Carcinoma | Comparable aacrjournals.orgaacrjournals.org |

Comparative Analysis of Cytotoxicity with Paclitaxel and Other Clinically Relevant Taxanes

Comparative studies have been central to the preclinical assessment of 4-Desacetylpaclitaxel 4-methyl carbonate. Mechanistically, in tubulin polymerization assays, BMS-188797 was found to be twice as potent as paclitaxel. aacrjournals.orgaacrjournals.org A significant finding from these analyses is the compound's ability to counteract known mechanisms of taxane (B156437) resistance. BMS-188797 was found to have cytotoxic potency similar to paclitaxel but could partially overcome two different forms of paclitaxel resistance. nih.gov It has demonstrated potent antiproliferative activity against human tumor cell lines that are highly resistant to paclitaxel, including those with P-glycoprotein overexpression or specific mutations in β-tubulin. nih.gov

Investigations into Synergistic or Antagonistic Interactions with Other Therapeutic Agents in Cell Culture

Detailed investigations into the specific synergistic or antagonistic interactions of 4-Desacetylpaclitaxel 4-methyl carbonate with other therapeutic agents in cell culture are not extensively detailed in the reviewed scientific literature. While combination therapy is a standard approach for taxanes, specific preclinical data on the interaction profile of BMS-188797 with other anticancer drugs in cell culture models were not identified.

In Vivo Antitumor Efficacy in Murine Xenograft Models

Evaluation of Tumor Growth Inhibition and Regression in Subcutaneous Models

The in vivo antitumor efficacy of 4-Desacetylpaclitaxel 4-methyl carbonate has been demonstrated in several murine and human tumor xenograft models. aacrjournals.orgnih.gov In direct comparisons, BMS-188797 was never found to be inferior to paclitaxel and displayed superior efficacy in four distinct in vivo tumor models. aacrjournals.orgnih.gov

Superiority, based on measures such as log cell kill and cure rate, was noted in mice bearing xenografts of M109 murine lung carcinoma, the moderately paclitaxel-resistant HCT/pk human colon carcinoma, and the L2987 human lung carcinoma. aacrjournals.orgaacrjournals.orgnih.gov Furthermore, BMS-188797 showed enhanced performance against the HOC79 human ovarian carcinoma model, which was derived from a patient whose tumor was clinically unresponsive to paclitaxel. aacrjournals.orgnih.gov In the parental, paclitaxel-sensitive M109 lung carcinoma model, its performance was comparable to paclitaxel. nih.gov However, similar to paclitaxel, BMS-188797 was found to be inactive in the M5076 murine sarcoma model. nih.gov

Table 2: Comparative In Vivo Antitumor Efficacy of 4-Desacetylpaclitaxel 4-methyl carbonate (BMS-188797) in Subcutaneous Xenograft Models

| Xenograft Model | Cancer Type | Efficacy Compared to Paclitaxel |

| M109 | Murine Lung Carcinoma | Superior aacrjournals.orgnih.gov |

| HCT/pk | Paclitaxel-Resistant Human Colon Carcinoma | Superior aacrjournals.orgnih.gov |

| L2987 | Human Lung Carcinoma | Superior aacrjournals.orgnih.gov |

| HOC79 | Paclitaxel-Unresponsive Human Ovarian Carcinoma | Superior aacrjournals.orgnih.gov |

| M109 (parental) | Murine Lung Carcinoma | Comparable nih.gov |

| M5076 | Murine Sarcoma | Inactive (same as paclitaxel) nih.gov |

Efficacy Assessment in Orthotopic and Metastatic Murine Models

While the efficacy of 4-Desacetylpaclitaxel 4-methyl carbonate has been established in subcutaneous xenograft models, specific reports detailing its evaluation in orthotopic or metastatic murine models were not identified in the surveyed scientific literature. Such models, which more closely mimic the complex tumor microenvironment and metastatic progression of human cancers, would be a critical next step in fully characterizing the compound's preclinical antitumor profile.

Analysis of Tumor Histopathology and Biomarker Expression Post-Treatment

For taxanes in general, histopathological analysis of tumor tissue after treatment often reveals an increase in mitotic figures, some of which may appear abnormal (e.g., ring mitoses), and an increase in apoptotic bodies, indicating cellular death. nih.gov Biomarker studies for taxane efficacy can include the assessment of proteins involved in cell proliferation, such as Ki-67, and markers of apoptosis, like cleaved caspase-3. However, specific data from such analyses for 4-Desacetylpaclitaxel 4-methyl carbonate have not been published.

Preclinical Pharmacokinetic Profiles of 4-Desacetylpaclitaxel 4-methyl carbonate in Animal Models

Comprehensive preclinical pharmacokinetic data for 4-Desacetylpaclitaxel 4-methyl carbonate are limited. While the compound progressed to Phase I clinical trials, suggesting some level of preclinical pharmacokinetic and safety evaluation must have occurred, the detailed results of these non-human studies are not extensively published. researchgate.netnih.gov

Absorption, Distribution, Metabolism, and Excretion Characteristics in Relevant Animal Species

Specific data on the Absorption, Distribution, Metabolism, and Excretion (ADME) of 4-Desacetylpaclitaxel 4-methyl carbonate in relevant animal species are not available in the reviewed literature. For the parent compound, paclitaxel, studies in mice have shown that it is widely distributed into tissues, with the highest concentrations found in the liver. nih.govnih.gov Paclitaxel is primarily eliminated through biliary excretion in the feces. nih.gov It is reasonable to hypothesize that 4-Desacetylpaclitaxel 4-methyl carbonate would follow similar pathways, but without specific studies, this remains speculative.

Tissue Distribution and Accumulation Studies in Murine Models

There is a lack of published studies detailing the tissue distribution and accumulation of 4-Desacetylpaclitaxel 4-methyl carbonate in murine models. For paclitaxel, tissue distribution studies in mice have demonstrated rapid and wide distribution into various tissues, with sustained concentrations in tumor tissue. nih.gov The drug shows limited ability to cross the blood-brain barrier. nih.govnih.gov Such studies are crucial for understanding the potential efficacy and toxicity of a compound, but specific data for 4-Desacetylpaclitaxel 4-methyl carbonate is not publicly accessible.

Metabolic Pathways and Metabolite Identification in Non-Human Biological Systems

The metabolic pathways and specific metabolites of 4-Desacetylpaclitaxel 4-methyl carbonate in non-human biological systems have not been described in the available literature. The metabolism of its parent compound, paclitaxel, is primarily carried out by cytochrome P450 enzymes in the liver, with the main metabolites being 6α-hydroxypaclitaxel and 3'-p-hydroxypaclitaxel. nih.govnih.gov The structural modification at the C4 position in 4-Desacetylpaclitaxel 4-methyl carbonate could potentially alter its metabolic profile compared to paclitaxel, but in the absence of specific research, the exact metabolic fate of this analogue remains unknown.

Structure Activity Relationship Sar and Computational Investigations of 4 Desacetylpaclitaxel 4 Methyl Carbonate and Its Analogues

Elucidation of Key Structural Determinants for Microtubule Binding Affinity and Biological Potency

The biological activity of paclitaxel (B517696) and its analogues is intrinsically linked to their ability to bind to the β-subunit of the αβ-tubulin dimer, promoting microtubule stabilization and arresting cells in the G2/M phase of the cell cycle. nih.gov Structure-activity relationship (SAR) studies have identified several key structural features essential for this interaction. The primary determinants for bioactivity are the baccatin (B15129273) core, the C13 N-acyl-β-phenylisoserine side chain, and the C2 benzoate group. acs.org

The southern hemisphere of the molecule, which includes the C4 position, is particularly sensitive to structural changes. The C4-acetyl group in paclitaxel is considered important for maintaining high bioactivity. vt.edu Many modifications at this position, such as creating other C4-acylated analogues, have generally resulted in compounds that are less active than the parent paclitaxel. vt.edu

However, the modification present in 4-Desacetylpaclitaxel 4-methyl carbonate represents a noteworthy exception. The replacement of the C4-acetyl group with a methyl carbonate group has been reported to potentially enhance bioactivity. vt.edu This suggests that the size, electronics, and conformational effects of the substituent at the C4 position play a crucial role in modulating the interaction with the tubulin binding pocket. While the acetyl group is a simple ester, the methyl carbonate group (-OCOOCH₃) introduces additional steric bulk and different electronic properties, which may foster more favorable interactions within the binding site.

Table 1: Impact of C4-Substituent on Taxane (B156437) Bioactivity

| Compound | C4-Substituent | General Bioactivity Trend |

|---|---|---|

| Paclitaxel | Acetyl (-OCOCH₃) | High (Reference Compound) |

| General C4-Acyl Analogues | Various Acyl Groups | Generally less active than paclitaxel vt.edu |

| 4-Desacetylpaclitaxel 4-methyl carbonate | Methyl Carbonate (-OCOOCH₃) | Reported to enhance bioactivity vt.edu |

In Silico Modeling and Molecular Docking Simulations of Tubulin-Ligand Interactions

In silico methods, particularly molecular docking, are powerful tools for visualizing and predicting how ligands like 4-Desacetylpaclitaxel 4-methyl carbonate interact with their biological targets. Paclitaxel binds to a hydrophobic pocket on the interior (luminal) surface of the β-tubulin subunit. niscpr.res.in

Molecular docking simulations of paclitaxel into this site reveal key interactions with several amino acid residues. The binding pocket is formed by segments of helices H1, H6, H7, and loops connecting secondary structure elements. nih.gov The C4 position of the taxane core is situated in the southern part of this binding cleft.

While specific docking studies for 4-Desacetylpaclitaxel 4-methyl carbonate are not extensively reported, inferences can be drawn from paclitaxel models. The replacement of the acetyl group with the larger methyl carbonate group would alter the steric and electronic profile of this region of the molecule. This change could modify interactions with nearby residues such as Phe270, potentially leading to a more favorable binding pose and contributing to the observed enhancement in bioactivity. nih.gov The additional oxygen atoms in the carbonate moiety could also alter the local hydrogen-bonding network or electrostatic interactions within the pocket.

Table 2: Key Residues in the Paclitaxel Binding Pocket of β-Tubulin

| Residue | Location/Interaction | Potential Role in Binding |

|---|---|---|

| Phe270 | M-loop | Interacts with the southern hemisphere of the taxane nih.gov |

| His229 | H6-H7 loop | Forms hydrogen bonds with the C13 side chain |

| Leu217, Leu230 | H6, H7 helices | Contribute to the hydrophobic nature of the pocket |

| Arg278, Ser277 | M-loop | Potential hydrogen bonding interactions |

| Thr276 | M-loop | Key interaction site for the C13 side chain |

Dynamics Simulation and Energetics Analysis of 4-Desacetylpaclitaxel 4-methyl carbonate Binding to Tubulin

Molecular dynamics (MD) simulations provide a deeper understanding of the stability and energetics of the ligand-receptor complex over time, accounting for the flexibility of both the protein and the ligand. nih.govnih.gov For taxanes, MD simulations are invaluable for exploring the dynamic behavior of the drug within the β-tubulin binding pocket and for calculating the binding free energy, which is a theoretical measure of binding affinity. nih.gov

Simulations of paclitaxel-tubulin complexes have shown that the ligand remains stably bound within the pocket, with key interactions being maintained throughout the simulation. The binding free energy for paclitaxel's interaction with microtubules has been experimentally estimated at approximately -10.8 kcal/mol. nih.gov Theoretical calculations using methods like MM/GBSA (Molecular Mechanics/Generalized Born Surface Area) on simulated complexes provide values in a similar range. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Analyses for Predicting Biological Activity

QSAR modeling is a computational technique used to establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities. nih.gov These models are instrumental in predicting the activity of novel compounds and in understanding the key physicochemical properties that drive efficacy.

The development of a robust QSAR model involves several critical steps. First, a dataset of taxane analogues with experimentally determined biological activities (e.g., IC₅₀ values) is compiled. For each molecule, a set of numerical descriptors representing its physicochemical properties is calculated. Statistical methods are then used to generate an equation that correlates these descriptors with activity.

Validation is a crucial phase to ensure the model is predictive and not a result of chance correlation. Internal validation techniques, such as leave-one-out cross-validation (yielding a q² value), assess the model's internal consistency. External validation, where the model is used to predict the activity of a separate set of compounds (the test set), is essential for confirming its predictive power (yielding an R²_pred value). For a model to be considered robust, it must pass stringent statistical validation criteria. nih.gov

QSAR studies performed on various series of taxane derivatives have consistently shown that steric and hydrophobic parameters are the two most important determinants for their biological activity. nih.gov A significant contribution often comes from the molar refractivity of the substituents, which is a measure of both volume and polarizability. nih.gov

The structural change from a C4-acetyl to a C4-methyl carbonate in 4-Desacetylpaclitaxel 4-methyl carbonate directly impacts these key descriptors. The methyl carbonate group is larger and more polarizable than the acetyl group, which would increase its molar refractivity. It would also alter the local hydrophobicity (logP) and electronic properties. A QSAR model for taxanes would likely predict a change in activity based on the altered values of these critical descriptors. The fact that this specific modification can enhance bioactivity suggests that the model's parameters for steric bulk and electronic character at the C4 position are finely balanced.

Table 3: Comparison of Physicochemical Properties of C4-Substituents

| Substituent Group | Formula | Molar Volume (ų) (Approx.) | Molar Refractivity (Approx.) | Key Features |

|---|---|---|---|---|

| Acetyl | -OCOCH₃ | ~40 | ~11 | Compact, ester functionality |

| Methyl Carbonate | -OCOOCH₃ | ~55 | ~15 | Larger, more polarizable, contains carbonate functionality |

Conformational Analysis and Stereochemical Impact on Biological Activity

The three-dimensional shape of a taxane molecule is critical for its ability to bind to tubulin. Extensive experimental and computational work has led to the proposal of the "T-Taxol" conformation as the bioactive pose—the specific shape the molecule adopts when bound to its target. nih.govnih.gov This conformation is characterized by a specific spatial arrangement of the C2-benzoyl group, the C4-acetate, and the C13 side chain.

The C4-substituent is directly involved in establishing this bioactive conformation. Some studies have proposed a "polar" conformation where hydrophobic interactions occur between the C2-benzoate, the C3'-phenyl group, and the C4-acetate. nih.gov Replacing the relatively compact acetyl group with the bulkier and electronically different methyl carbonate group could influence the conformational equilibrium. This new group might stabilize the T-Taxol conformation more effectively or alter the orientation of the baccatin core within the binding site to optimize other interactions, thereby enhancing binding affinity.

Stereochemistry is fundamentally important. Paclitaxel has numerous chiral centers, and their specific configuration is essential for maintaining the correct three-dimensional architecture required for biological activity. Any change in the stereochemistry at key positions, such as those on the baccatin core or the C13 side chain, can lead to a dramatic loss of activity, as the molecule would no longer fit correctly into the tubulin binding pocket. The core stereochemistry of 4-Desacetylpaclitaxel 4-methyl carbonate is preserved from paclitaxel, ensuring that the fundamental scaffold remains competent for binding.

Mechanisms of Acquired or Intrinsic Resistance to Taxane Based Compounds, with Implications for 4 Desacetylpaclitaxel 4 Methyl Carbonate

Alterations in Tubulin Isotypes and Post-Translational Modifications Conferring Resistance

The primary target of taxanes is the β-tubulin subunit of microtubules. nih.gov Alterations in the expression of different β-tubulin isotypes can significantly impact the binding affinity and stabilizing effect of taxanes, thereby conferring resistance.

Several β-tubulin isotypes have been implicated in taxane (B156437) resistance. Overexpression of class III β-tubulin (TUBB3) is one of the most extensively studied mechanisms. nih.govresearchgate.net Elevated levels of TUBB3 have been observed in various tumor types, including ovarian, lung, breast, and gastric cancers, and are often associated with a poor response to taxane-based therapy. researchgate.netmdpi.com In vitro studies have shown that forced overexpression of TUBB3 can confer resistance to paclitaxel (B517696). nih.gov The proposed mechanism is that TUBB3-containing microtubules are more dynamic and less susceptible to the stabilizing effects of taxanes. mdpi.com

Other β-tubulin isotypes, such as class II (TUBB2), class IVa (TUBB4A), and class IVb (TUBB4B), have also been linked to taxane resistance. mdpi.com For instance, increased expression of βII-tubulin has been associated with taxane resistance. mdpi.com Conversely, some studies suggest that downregulation of certain isotypes might also play a role. For example, one study on breast cancer found that lower levels of βIII- and βV-tubulins correlated with taxane resistance. mdpi.com This highlights the complexity and context-dependent nature of tubulin isotype-mediated resistance.

Post-translational modifications of tubulin, such as acetylation and detyrosination, also influence microtubule stability and dynamics. nih.gov While some studies have explored the link between these modifications and taxane sensitivity, the findings have not always been consistent. For instance, in one study on gastric cancer, no significant difference in tubulin acetylation or tyrosination was found between taxane-sensitive and -resistant cell lines. nih.gov

Implications for 4-Desacetylpaclitaxel 4-methyl carbonate: Given that 4-Desacetylpaclitaxel 4-methyl carbonate is a taxane derivative, it is highly probable that its efficacy could be influenced by the tubulin isotype composition of tumor cells. Tumors overexpressing βIII-tubulin or other resistance-conferring isotypes may exhibit intrinsic or acquired resistance to this compound. Therefore, evaluating the tubulin isotype profile of tumors could be a potential predictive biomarker for the response to 4-Desacetylpaclitaxel 4-methyl carbonate.

Table 1: Alterations in β-tubulin Isotype Expression in Taxane-Resistant Cancer Cell Lines

| Cancer Type | Cell Line | Resistant to | Altered β-tubulin Isotype Expression | Reference |

|---|---|---|---|---|

| Ovarian Cancer | Paclitaxel-resistant cell lines | Paclitaxel | Upregulation of class III β-tubulin (TUBB3) mRNA and protein. | nih.gov |

| Breast Cancer | MCF-7 and MDA-MB-231 | Docetaxel (B913) | Alterations in the expression profile of various β-tubulin isotypes. | researchgate.net |

| Non-Small Cell Lung Cancer | NSCLC cell lines | Taxanes | βII-tubulin and βIII-tubulin confer resistance. | mdpi.com |

| Breast Cancer | MCF-7 | Paclitaxel | Overexpression of βIII- and βIV-tubulins. | mdpi.com |

Role of Efflux Transporters (e.g., P-glycoprotein) in Cellular Resistance Mechanisms in Preclinical Models

A major mechanism of multidrug resistance (MDR) in cancer cells is the overexpression of ATP-binding cassette (ABC) transporters, which function as drug efflux pumps. nih.gov P-glycoprotein (P-gp), encoded by the ABCB1 gene, is the most well-characterized of these transporters and is known to actively transport a wide range of chemotherapeutic agents, including taxanes, out of the cell. nih.govnih.gov

In preclinical models, the overexpression of P-gp is a common feature of taxane-resistant cell lines. amegroups.com For example, in 5FU-resistant gastric cancer cells that exhibit cross-resistance to taxanes, a 4.5-fold increase in P-gp expression was observed compared to the parental cells. amegroups.comnih.gov The inhibition of P-gp using modulators like verapamil (B1683045) has been shown to reverse this resistance and restore sensitivity to paclitaxel and docetaxel in these cells. amegroups.comnih.gov This demonstrates the critical role of P-gp in mediating taxane resistance in these models.

The development of P-gp inhibitors has been an active area of research to overcome MDR. researchgate.net Some non-cytotoxic taxane-based reversal agents (tRAs) have been designed to modulate P-gp and other transporters like MRP-1 and BCRP. nih.gov These agents, by competing for the efflux pump, can increase the intracellular concentration of cytotoxic drugs.

Implications for 4-Desacetylpaclitaxel 4-methyl carbonate: It is plausible that 4-Desacetylpaclitaxel 4-methyl carbonate is also a substrate for P-glycoprotein. If so, its therapeutic efficacy could be severely limited in tumors that overexpress this transporter. Preclinical studies would be necessary to determine if this compound is indeed transported by P-gp. If confirmed, co-administration with a P-gp inhibitor could be a viable strategy to enhance its anti-tumor activity in P-gp-overexpressing cancers. Furthermore, novel taxane derivatives are being developed with the aim of overcoming P-gp-mediated resistance. manilatimes.net

Table 2: Reversal of P-glycoprotein-Mediated Taxane Resistance in Preclinical Models

| Cell Line | Resistant Drug | P-gp Modulator | Outcome | Reference |

|---|---|---|---|---|

| 5FU-resistant gastric cancer cells (MKN45/F2R) | Paclitaxel, Docetaxel | Verapamil | Reversed resistance to the level of parental cells. | amegroups.comnih.gov |

| P-gp-overexpressing breast cancer xenograft (LCC6MDR) | Paclitaxel | EC31 (epicatechin derivative) | Reversed paclitaxel resistance and inhibited tumor growth. | mdpi.com |

| P-gp-overexpressing cell lines | Paclitaxel | Non-cytotoxic taxane-based reversal agents (tRAs) | Modulated paclitaxel cytotoxicity. | nih.gov |

Activation of Bypass Signaling Pathways and Adaptive Cellular Responses

Cancer cells can develop resistance to targeted therapies by activating alternative signaling pathways that promote survival and proliferation, thereby "bypassing" the effects of the drug. nih.govdovepress.com While taxanes are not targeted therapies in the traditional sense, their induction of cell stress and apoptosis can be counteracted by the activation of pro-survival signaling pathways.

Several signaling pathways have been implicated in taxane resistance. The PI3K/Akt pathway is a key regulator of cell survival and is often upregulated in resistant tumors. nih.gov Activation of this pathway can promote the expression of anti-apoptotic proteins and ABC transporters. nih.gov Similarly, the RAS/MAPK/ERK pathway can also contribute to resistance. nih.gov

In the context of other targeted therapies, such as EGFR inhibitors, bypass mechanisms are well-documented. nih.govdovepress.com For example, amplification of the MET proto-oncogene can lead to the reactivation of the PI3K/Akt pathway, conferring resistance to EGFR inhibitors. dovepress.com While the direct relevance to taxanes is still being fully elucidated, it is clear that the activation of these and other signaling pathways, such as the JAK/STAT pathway, can create a cellular environment that is less permissive to drug-induced apoptosis. nih.gov

Implications for 4-Desacetylpaclitaxel 4-methyl carbonate: The efficacy of 4-Desacetylpaclitaxel 4-methyl carbonate could be compromised in tumors with hyperactive pro-survival signaling pathways. The activation of pathways like PI3K/Akt or MAPK/ERK, either intrinsically or as an adaptive response to treatment, could raise the threshold for apoptosis induction by this compound. This suggests that combination therapies targeting both microtubule stability and key survival pathways might be a more effective approach.

Advanced Analytical and Methodological Approaches in 4 Desacetylpaclitaxel 4 Methyl Carbonate Research

Chromatographic Techniques for Purity Assessment and Quantification in Biological Matrices (e.g., HPLC-MS)

High-Performance Liquid Chromatography (HPLC), particularly when coupled with Mass Spectrometry (LC-MS or LC-MS/MS), stands as the cornerstone for the analysis of 4-Desacetylpaclitaxel 4-methyl carbonate. These methods offer the high resolution, sensitivity, and specificity required for both purity assessment of the synthesized compound and its quantification in complex biological samples such as plasma, urine, or cell lysates. nih.gov

For purity assessment, reversed-phase HPLC with UV detection is commonly employed. The method separates the target compound from starting materials, byproducts, and degradants. The relative peak area of 4-Desacetylpaclitaxel 4-methyl carbonate provides a quantitative measure of its purity.

When analyzing biological matrices, the complexity of the sample necessitates the superior selectivity of tandem mass spectrometry (MS/MS). nih.gov After chromatographic separation, the compound is ionized, and specific precursor-to-product ion transitions are monitored using Selective Reaction Monitoring (SRM), which provides excellent quantitative performance even at very low concentrations and minimizes interference from the biological matrix. nih.gov Sample preparation, often involving protein precipitation followed by solid-phase extraction (SPE) or liquid-liquid extraction (LLE), is critical for removing interfering substances and concentrating the analyte before LC-MS/MS analysis.

Table 1: Representative HPLC-MS/MS Parameters for Quantification in a Biological Matrix This table presents a hypothetical but typical set of parameters for the quantification of a taxane (B156437) derivative like 4-Desacetylpaclitaxel 4-methyl carbonate, based on established methods for similar compounds.

| Parameter | Specification |

|---|---|

| Chromatography System | Agilent 1200 Series HPLC or equivalent |

| Mass Spectrometer | Sciex API 4000 Triple Quadrupole or equivalent |

| Column | Reversed-Phase C18 (e.g., Zorbax, 50 x 2.1 mm, 3.5 µm) |

| Mobile Phase A | Water with 0.1% Formic Acid |

| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |

| Flow Rate | 0.4 mL/min |

| Gradient | Start at 30% B, linear gradient to 95% B over 5 min, hold for 2 min, return to 30% B and re-equilibrate |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| MS/MS Transition (SRM) | Hypothetical: [M+H]⁺ → specific fragment ion (e.g., 866.4 → 569.3) |

| Internal Standard | Docetaxel (B913) or another structurally similar taxane |

Spectroscopic Methods for Structural Confirmation and Characterization (e.g., NMR, IR)

Spectroscopic techniques are indispensable for the unambiguous structural elucidation and confirmation of 4-Desacetylpaclitaxel 4-methyl carbonate.

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for determining the precise molecular structure.

¹H NMR provides information on the number, environment, and connectivity of protons. Key signals would confirm the presence of the taxane core, the phenyl groups, and the specific methyl carbonate group, while the absence of the acetyl methyl signal at the C4 position would be a critical confirmation. nih.gov

¹³C NMR and Distortionless Enhancement by Polarization Transfer (DEPT) experiments identify the number and type (CH₃, CH₂, CH, C) of carbon atoms, confirming the carbon skeleton. youtube.com The chemical shift of the C4 carbon and the presence of the carbonate carbonyl carbon signal would be definitive.

2D NMR techniques (e.g., COSY, HSQC, HMBC) are used to establish the connectivity between protons and carbons, allowing for the complete and unambiguous assignment of all signals and final confirmation of the covalent structure.

Infrared (IR) Spectroscopy provides information about the functional groups present in the molecule. The IR spectrum of 4-Desacetylpaclitaxel 4-methyl carbonate would be expected to show characteristic absorption bands for hydroxyl (-OH), amide (N-H), ester (C=O), and the newly introduced carbonate (O-C=O) groups, while lacking the specific ester carbonyl stretch associated with the C4-acetyl group. youtube.com

Table 2: Expected Characteristic NMR and IR Data This table outlines the expected spectroscopic features for 4-Desacetylpaclitaxel 4-methyl carbonate based on the known spectra of paclitaxel (B517696) and related analogs.

| Technique | Expected Observation | Significance |

|---|---|---|

| ¹H NMR | Absence of singlet ~2.2 ppm. Presence of singlet ~3.9 ppm. | Confirms removal of C4-acetyl group and presence of carbonate methyl group. |

| ¹³C NMR | Signal for carbonate carbonyl (~155 ppm). Shift in C4 signal compared to paclitaxel. | Confirms presence of the methyl carbonate moiety and modification at C4. |

| IR Spectroscopy | Strong C=O stretch ~1750-1760 cm⁻¹ (carbonate). Absence of C4-acetate C=O stretch. | Confirms the presence of the carbonate functional group. |

Microscopic Techniques for Visualizing Microtubule Dynamics and Cellular Responses

As a taxane derivative, the primary mechanism of action of 4-Desacetylpaclitaxel 4-methyl carbonate is expected to involve the disruption of microtubule dynamics. Advanced microscopic techniques are essential to visualize and quantify these effects at the cellular and subcellular levels. nih.govjove.com

Fluorescence Confocal Microscopy is widely used to observe the impact of taxanes on the microtubule cytoskeleton. Cells are typically treated with the compound, then fixed and stained with antibodies against α-tubulin or β-tubulin, followed by a fluorescently labeled secondary antibody. This allows for high-resolution imaging of changes in microtubule organization, such as the formation of microtubule bundles and asters, which are characteristic effects of microtubule-stabilizing agents. nih.gov

Live-Cell Imaging provides dynamic information that is lost in fixed-cell studies. nih.gov This can be achieved by transfecting cells with plasmids encoding fluorescently tagged tubulin (e.g., GFP-α-tubulin). jove.com Time-lapse microscopy of these cells allows for the direct observation and measurement of microtubule dynamic instability parameters (growth, shortening, catastrophe, and rescue frequencies) in real-time following treatment with 4-Desacetylpaclitaxel 4-methyl carbonate. nih.govjove.com This method is crucial for determining if the compound effectively suppresses microtubule dynamics, leading to mitotic arrest. nih.gov

Table 3: Microscopic Techniques in Taxane Research

| Microscopy Technique | Application | Key Information Gained |

|---|---|---|

| Immunofluorescence Confocal Microscopy | Visualization of the microtubule network in fixed cells. | Effect on microtubule bundling, mitotic spindle morphology, and cellular structure. nih.gov |

| Live-Cell Imaging (e.g., with GFP-Tubulin) | Real-time tracking of microtubule ends in living cells. nih.gov | Direct measurement of dynamic instability parameters and visualization of mitotic arrest. jove.com |

| Super-Resolution Microscopy (e.g., STORM, PALM) | Imaging microtubule structures beyond the diffraction limit of light. | Nanoscale details of microtubule bundling and interactions with other cellular components. youtube.com |

High-Throughput Screening Assays for Identifying Modulators of 4-Desacetylpaclitaxel 4-methyl carbonate Activity

High-throughput screening (HTS) is a powerful methodology for discovering small molecules that can modulate the biological activity of 4-Desacetylpaclitaxel 4-methyl carbonate. moleculardevices.com Such modulators could be compounds that enhance its potency (synergizers) or that overcome potential resistance mechanisms. HTS assays are performed in a multi-well plate format (e.g., 384- or 1536-well plates), enabling the rapid testing of large chemical libraries. researchgate.net

The most common HTS assays for anticancer agents are cell-based assays that measure cell viability or proliferation. A cancer cell line is treated with a fixed concentration of 4-Desacetylpaclitaxel 4-methyl carbonate, and then co-treated with individual members of a compound library.

Cell Viability Assays: Assays like MTT or those measuring ATP content (e.g., CellTiter-Glo®) provide a luminescent or colorimetric readout that is proportional to the number of viable cells. researchgate.net A decrease in signal indicates a compound that synergizes with 4-Desacetylpaclitaxel 4-methyl carbonate to enhance cell killing.

Reporter Gene Assays: To identify modulators of specific pathways affected by the compound, reporter gene assays can be designed. For instance, a luciferase reporter driven by a promoter that is activated during mitotic arrest could be used to screen for compounds that enhance the mitotic block induced by 4-Desacetylpaclitaxel 4-methyl carbonate. nih.gov

Table 4: Example of a High-Throughput Screening Workflow

| Step | Description | Example Method |

|---|---|---|

| 1. Assay Development | Optimize cell seeding density, compound concentration, and incubation time in a 384-well format. | Determine the IC₂₀ concentration of 4-Desacetylpaclitaxel 4-methyl carbonate. |

| 2. Primary Screen | Screen a large compound library (~10,000s of compounds) at a single concentration. | Treat cells with IC₂₀ of test compound + library compounds. Measure viability after 72h. researchgate.net |

| 3. Hit Confirmation | Re-test initial "hits" from the primary screen to eliminate false positives. | Confirm activity of selected compounds in the same assay. |

| 4. Dose-Response Analysis | Test confirmed hits over a range of concentrations to determine their potency (IC₅₀). | Generate a dose-response curve and calculate the IC₅₀ value for each hit compound. |

Future Research Directions and Unexplored Avenues for 4 Desacetylpaclitaxel 4 Methyl Carbonate Research

Design of Next-Generation Taxane (B156437) Analogs with Enhanced Biological Attributes

The development of next-generation taxanes from 4-Desacetylpaclitaxel 4-methyl carbonate would aim to improve upon the foundational structure of paclitaxel (B517696). A primary goal is to create analogs with a superior therapeutic index, meaning a greater separation between the dose required for anticancer activity and the dose that causes toxicity. Research in this area would involve the strategic modification of the 4-Desacetylpaclitaxel 4-methyl carbonate molecule. Key areas for chemical modification could include alterations to the C13 side chain, which is known to be crucial for binding to β-tubulin, and modifications to other positions on the baccatin (B15129273) III core to influence solubility, metabolic stability, and interaction with efflux pumps that contribute to drug resistance. The objective would be to synthesize a library of derivatives and screen them for enhanced potency against a panel of cancer cell lines, including those resistant to existing taxanes.

Integration with Advanced Drug Delivery Systems in Preclinical Contexts

A significant hurdle for taxanes is their poor water solubility, which necessitates the use of formulation vehicles like Cremophor EL for paclitaxel and polysorbate 80 for docetaxel (B913). These vehicles are associated with hypersensitivity reactions and can alter the pharmacokinetic properties of the drugs. Future preclinical research should focus on integrating 4-Desacetylpaclitaxel 4-methyl carbonate into advanced drug delivery systems to circumvent these issues. Promising platforms for investigation include:

Nanoparticle Formulations: Encapsulating 4-Desacetylpaclitaxel 4-methyl carbonate in nanoparticles, such as albumin-bound nanoparticles (similar to nab-paclitaxel), liposomes, or polymeric micelles, could enhance its solubility, improve its pharmacokinetic profile, and potentially target tumors more effectively through the enhanced permeability and retention (EPR) effect.

Antibody-Drug Conjugates (ADCs): For more targeted therapy, 4-Desacetylpaclitaxel 4-methyl carbonate could be developed as a payload for an ADC. In this approach, the taxane analog is linked to a monoclonal antibody that specifically recognizes an antigen overexpressed on the surface of cancer cells. This would allow for the direct delivery of the cytotoxic agent to the tumor, minimizing exposure to healthy tissues. While taxanes have traditionally been challenging to use in ADCs due to their moderate cytotoxicity, newer generation taxane analogs with higher potency could be suitable candidates.

Hyaluronic Acid Conjugates: Given that the CD44 receptor, which binds hyaluronic acid, is often overexpressed on cancer stem cells, conjugating 4-Desacetylpaclitaxel 4-methyl carbonate to hyaluronic acid could be a strategy to target this resilient cell population.

Exploration of Novel Mechanisms of Action Beyond Microtubule Stabilization

While the primary mechanism of action for taxanes is the stabilization of microtubules, leading to cell cycle arrest and apoptosis, emerging research suggests that they may have other cellular effects. Future investigations into 4-Desacetylpaclitaxel 4-methyl carbonate should explore these non-canonical mechanisms, which could include:

Modulation of Signaling Pathways: Studies on other taxanes have indicated that they can influence critical signaling pathways involved in cancer cell proliferation and survival, such as the PI3K/Akt pathway. Research should aim to determine if 4-Desacetylpaclitaxel 4-methyl carbonate has similar or unique effects on these pathways.

Induction of Senescence: In addition to apoptosis, taxanes can induce cellular senescence, a state of irreversible growth arrest. Understanding the potential of 4-Desacetylpaclitaxel 4-methyl carbonate to induce senescence could open up new therapeutic strategies, particularly in combination with senolytic agents that selectively eliminate senescent cells.

Immunomodulatory Effects: Some evidence suggests that taxanes can modulate the tumor microenvironment and elicit an immune response. Preclinical studies should investigate whether 4-Desacetylpaclitaxel 4-methyl carbonate can enhance anti-tumor immunity, which could provide a rationale for its use in combination with immunotherapies like checkpoint inhibitors.

Development of Biomarkers for Predicting Sensitivity or Resistance to 4-Desacetylpaclitaxel 4-methyl carbonate in Preclinical Models

The efficacy of taxane-based chemotherapy can be highly variable among patients. The development of predictive biomarkers is crucial for identifying patients who are most likely to respond to treatment. For 4-Desacetylpaclitaxel 4-methyl carbonate, preclinical research should focus on identifying biomarkers of sensitivity and resistance. Key areas of investigation would include:

Tubulin Isotype Expression: Mutations in the genes encoding β-tubulin and the differential expression of various tubulin isotypes (e.g., overexpression of βIII-tubulin) have been linked to taxane resistance. Preclinical models could be used to assess how these factors influence the activity of 4-Desacetylpaclitaxel 4-methyl carbonate.

Efflux Pump Expression: The overexpression of drug efflux pumps, such as P-glycoprotein (P-gp), is a major mechanism of multidrug resistance. It would be important to determine if 4-Desacetylpaclitaxel 4-methyl carbonate is a substrate for these pumps and to identify biomarkers related to their expression and function.

Genomic and Transcriptomic Profiling: High-throughput screening of cancer cell lines with varying genetic backgrounds against 4-Desacetylpaclitaxel 4-methyl carbonate can help identify gene expression signatures or specific mutations that correlate with sensitivity or resistance. This information can lay the groundwork for developing companion diagnostics.

Computational Design of Taxane Derivatives with Optimized Efficacy and Selectivity Profiles

Computational modeling and simulation are powerful tools in modern drug discovery that can accelerate the design of new therapeutic agents. For 4-Desacetylpaclitaxel 4-methyl carbonate, computational approaches can be employed to:

Model Drug-Target Interactions: Molecular docking and molecular dynamics simulations can provide detailed insights into how 4-Desacetylpaclitaxel 4-methyl carbonate and its derivatives bind to β-tubulin at the atomic level. These models can help in understanding the structural basis of its activity and in designing new analogs with improved binding affinity.

Predict ADMET Properties: Computational models can be used to predict the absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties of novel taxane derivatives. This can help in prioritizing the synthesis of compounds with more favorable pharmacokinetic and safety profiles.

Virtual Screening: Large virtual libraries of taxane derivatives can be screened computationally to identify candidates with the highest predicted activity and best drug-like properties before committing to their chemical synthesis, thereby saving time and resources.

By systematically addressing these future research directions, the scientific community can work towards unlocking the full therapeutic potential of 4-Desacetylpaclitaxel 4-methyl carbonate and developing the next generation of taxane-based cancer therapies.

Q & A

Q. What are the standard analytical methods for characterizing 4-Desacetylpaclitaxel 4-methyl carbonate in experimental settings?

To ensure reproducibility, researchers should employ a combination of chromatographic (e.g., HPLC, LC-MS) and spectroscopic techniques (e.g., NMR, IR) for structural verification and purity assessment. Quantify impurities using validated protocols, and cross-reference data with established literature. For novel derivatives, include high-resolution mass spectrometry (HRMS) to confirm molecular formulas. Experimental sections must detail instrument parameters, sample preparation, and validation criteria, avoiding redundancy with supplementary materials .

Q. How should researchers design stability studies for 4-Desacetylpaclitaxel 4-methyl carbonate under physiological conditions?

Stability assessments require controlled experiments mimicking physiological pH (e.g., 7.4), temperature (37°C), and enzymatic environments (e.g., liver microsomes). Use accelerated degradation studies with time-course sampling, analyzing degradation products via tandem mass spectrometry. Include negative controls and statistical validation (e.g., triplicate runs, ANOVA). Document deviations from standard protocols, such as buffer composition or incubation times, to enable replication .

Q. What literature search strategies are recommended for identifying relevant studies on this compound?

Prioritize peer-reviewed databases (PubMed, Web of Science) using Boolean operators combining terms like "4-Desacetylpaclitaxel 4-methyl carbonate" with "synthesis," "pharmacokinetics," or "mechanism of action." Expand searches to gray literature (technical reports, conference abstracts) via EPA or institutional repositories. Classify studies by methodology (e.g., in vitro vs. in vivo) and flag contradictory findings for critical appraisal .

Advanced Research Questions

Q. How can contradictory data on the compound’s bioactivity be systematically resolved?

Establish a framework for meta-analysis: (i) Stratify studies by experimental models (e.g., cell lines, animal species); (ii) Normalize dose-response metrics (e.g., IC50, AUC); (iii) Identify confounding variables (e.g., solvent carriers, assay protocols). Use funnel plots to detect publication bias and sensitivity analyses to weigh high-quality studies (rigorous controls, blinded assessments). Address discrepancies through orthogonal validation (e.g., CRISPR knockouts to confirm target specificity) .

Q. What methodologies optimize the semi-synthesis of 4-Desacetylpaclitaxel 4-methyl carbonate from natural precursors?

Focus on regioselective modifications of baccatin III or paclitaxel intermediates. Employ protective group strategies (e.g., silyl ethers for hydroxyl protection) and catalysts (e.g., Zr-based Lewis acids) to enhance carbonate formation efficiency. Monitor reaction kinetics via in-situ FTIR or Raman spectroscopy. Optimize solvent systems (e.g., dichloromethane with tertiary amines) and purification steps (flash chromatography, crystallization) to achieve >95% purity. Compare yields across multiple batches to identify critical process parameters .

Q. How should researchers validate the compound’s mechanism of action in complex biological systems?

Combine omics approaches (transcriptomics, proteomics) with phenotypic assays. For example, use RNA-seq to identify differentially expressed genes post-treatment and validate hits via CRISPR interference. Correlate findings with functional assays (e.g., tubulin polymerization inhibition). Employ isotopic labeling (e.g., ¹³C-glucose tracing) to track metabolic fate. Ensure statistical rigor by predefining significance thresholds (e.g., p < 0.01, FDR correction) .

Methodological Guidance for Data Reporting

- Experimental Replication : Document all synthesis steps, including batch-specific variations (e.g., solvent grades, humidity). Provide raw spectral data (NMR, MS) in supplementary materials .

- Conflict Resolution : Use systematic reviews to contextualize outliers. For example, discrepancies in cytotoxicity data may arise from cell line heterogeneity (e.g., P-gp expression in MDR models) .

- Ethical Compliance : Disclose funding sources and conflicts of interest in acknowledgments, adhering to journal guidelines for transparency .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.